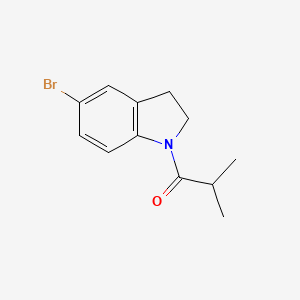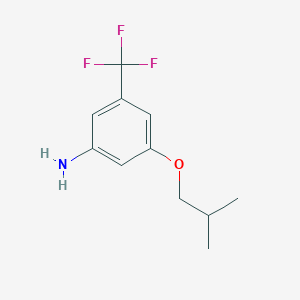
3-Isobutoxy-5-(trifluoromethyl)benzenamine
説明
“3-Isobutoxy-5-(trifluoromethyl)benzenamine” is a chemical compound with the formula C11H14F3NO . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular structure of “3-Isobutoxy-5-(trifluoromethyl)benzenamine” consists of 11 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom . The molecular weight is 233.23 .
科学的研究の応用
Environmental Impact Study
The herbicide trifluralin, which contains 3-isobutoxy-5-(trifluoromethyl)benzenamine, has been widely studied for its environmental impact. One study focused on the abiotic degradation of trifluralin by Fe(II) to understand its transformation pathways in environments such as flooded soils and wetland sediments. This research is significant for assessing the environmental fate of trifluralin and related compounds (Klupinski & Chin, 2003).
Agricultural Herbicide Efficiency
Research has been conducted on the effectiveness of trifluralin as a herbicide in agricultural settings. For instance, one study evaluated the control of white campion in birdsfoot trefoil using trifluralin and other dinitroaniline herbicides, demonstrating its application in crop management (Wyse & McGrath, 1987).
Analytical Methodology for Trifluralin
Efficient analytical methods for the detection and quantification of trifluralin in soils have been developed. This research is crucial for understanding the distribution and concentration of trifluralin in different soil types, which aids in assessing its environmental impact and guiding usage practices (Garimella, Stearman & Wells, 2000).
Organic Chemistry and Synthesis
Studies in organic chemistry have explored the use of 3-isobutoxy-5-(trifluoromethyl)benzenamine in the synthesis of various chemical compounds. For example, research on the synthesis of dihydro-1H-imidazole and tetrahydropyrimidine systems using activated trifluoromethyl groups highlights the compound's role in advancing organic synthesis techniques (Wydra, Patterson & Strekowski, 1990).
Material Science Applications
In material science, studies have been conducted on the synthesis and properties of polyimides based on isomeric ditrifluoromethyl substituted 1,4-bis(4-aminophenoxy)benzene. This research contributes to the development of new materials with enhanced properties, such as thermal stability and gas permeability, which are vital in various industrial applications (Qiu et al., 2006).
Pharmacological Research
In pharmacology, the compound has been studied for its potential effects in pathological pain models in mice. This research provides insights into the development of new therapeutic agents for pain management (Lobo et al., 2015).
Safety and Hazards
If inhaled, it’s recommended to remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, rinse with water. If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell . Firefighters dealing with this compound should wear fire/flame-resistant/retardant clothing and protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-(2-methylpropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-8(11(12,13)14)3-9(15)5-10/h3-5,7H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJNNPOXALTIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutoxy-5-(trifluoromethyl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







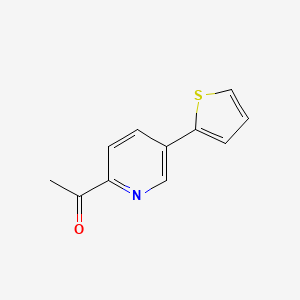


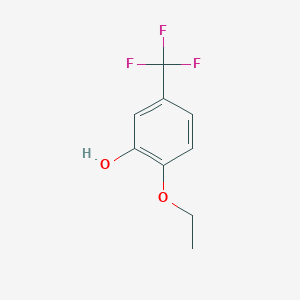
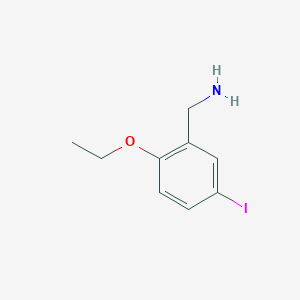
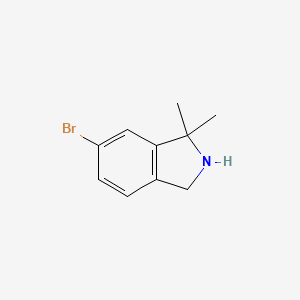

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)

